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molecular formula C12H8F3NO4 B1458136 Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate CAS No. 1570497-01-6

Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate

Cat. No. B1458136
M. Wt: 287.19 g/mol
InChI Key: SFIZNTVKWMTMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018380B2

Procedure details

To a mixture of N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride (1.2 g, 5 mmol) and methyl propiolate (0.9 mL, 10 mmol) in toluene (12 mL) was added Et3N (0.73 mL, 5.3 mmol) dropwise over 10 minutes. The resulting reaction mixture was heated at 80° C. for 2.5 h and then diluted with EtOAc (20 mL). The organic layer was washed with 0.1 M aq. HCl, H2O, and brine. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was crystallized from CHCl3 and petroleum ether to afford the title compound (1.1 g, 77%). MS (ES+) C12H8F3NO4 requires: 287. found: 288 [M+H]+. 1H NMR (500 MHz, CDCl3) δ 7.88 (d, J=6.8 Hz, 2H), 7.33 (d, J=6.8 Hz, 2H), 7.25 (s, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3](Cl)[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=1.[C:16]([O:20][CH3:21])(=[O:19])[C:17]#[CH:18].CCN(CC)CC>C1(C)C=CC=CC=1.CCOC(C)=O>[F:12][C:11]([F:14])([F:13])[O:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]2[CH:18]=[C:17]([C:16]([O:20][CH3:21])=[O:19])[O:1][N:2]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ON=C(C1=CC=C(C=C1)OC(F)(F)F)Cl
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C#C)(=O)OC
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.73 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
The organic layer was washed with 0.1 M aq. HCl, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from CHCl3 and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C1=NOC(=C1)C(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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